3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-methoxyaniline with 5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-((4-Hydroxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of anticancer activity, it may induce apoptosis in cancer cells by interacting with key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-((4-Methoxyphenyl)amino)propanehydrazide
Uniqueness
Compared to similar compounds, 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure, coupled with the methoxyphenyl and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
112446-98-7 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-10(12(16)17)11(15-14-7)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17)(H2,13,14,15) |
InChI Key |
COQHUXUDTJULDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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